molecular formula C15H20N2O3 B4236744 N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

N-[2-(4-morpholinylcarbonyl)phenyl]butanamide

Cat. No.: B4236744
M. Wt: 276.33 g/mol
InChI Key: RFPLMSBTBCVKHO-UHFFFAOYSA-N
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Description

N-[2-(4-morpholinylcarbonyl)phenyl]butanamide, also known as NM-2201, is a synthetic cannabinoid that belongs to the indole-based family. It was first synthesized in 2014 by Japanese researchers, and since then, it has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

N-[2-(4-morpholinylcarbonyl)phenyl]butanamide acts as a potent agonist of the CB1 and CB2 receptors, which are primarily located in the central nervous system and immune system, respectively. By binding to these receptors, this compound can modulate various physiological processes, including pain sensation, inflammation, and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects, including analgesia, sedation, hypothermia, and altered perception. It has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has several advantages for use in laboratory experiments. It is highly potent and selective, allowing researchers to study the effects of cannabinoid receptor activation with a high degree of specificity. However, its use is limited by its potential toxicity and the lack of comprehensive data on its pharmacological properties.

Future Directions

There are several potential future directions for the study of N-[2-(4-morpholinylcarbonyl)phenyl]butanamide. One area of interest is the development of new therapeutic agents based on its structure and pharmacological properties. Another potential direction is the investigation of its effects on various physiological processes, including immune function, inflammation, and pain sensation. Additionally, further research is needed to elucidate the potential risks and benefits of its use in laboratory experiments and potential clinical applications.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid with significant potential for use in various fields, including medicinal chemistry, pharmacology, and forensic science. Its high potency and selectivity make it a promising candidate for the development of new therapeutic agents, while its effects on various physiological processes make it an attractive target for further research. However, its use is limited by its potential toxicity and the lack of comprehensive data on its pharmacological properties, highlighting the need for further research in this area.

Scientific Research Applications

N-[2-(4-morpholinylcarbonyl)phenyl]butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and forensic science. It has been found to exhibit high affinity and selectivity for the cannabinoid receptors CB1 and CB2, making it a promising candidate for the development of new therapeutic agents.

Properties

IUPAC Name

N-[2-(morpholine-4-carbonyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-5-14(18)16-13-7-4-3-6-12(13)15(19)17-8-10-20-11-9-17/h3-4,6-7H,2,5,8-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPLMSBTBCVKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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